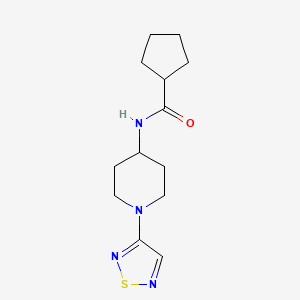

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

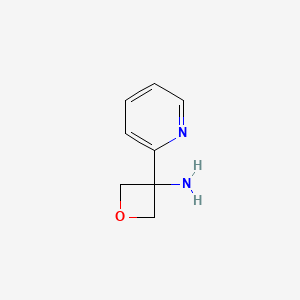

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide” is a chemical compound that contains several interesting structural components . It includes a thiadiazole ring, a piperidine ring, and a cyclopentanecarboxamide group . These components are often found in biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the carboxamide group. These groups can participate in a variety of chemical reactions .Applications De Recherche Scientifique

Anticancer Potential

This compound has been studied for its potential in cancer treatment. The derivatives of thiadiazole have shown antiproliferative properties, with certain analogues demonstrating efficacy within the IC50 range of 1 to 7 μM . This suggests that they could inhibit cancer cell growth effectively, making them promising candidates for further research in oncology.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are significant. They have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Some molecules exhibited potent activity with MIC ranges of 3.58 to 8.74 µM , indicating their potential as antibacterial agents.

Antioxidant Properties

These compounds have also been evaluated for their antioxidant capabilities using the DPPH assay. One particular analogue was found to be the most potent derivative, with an IC50 of 22.3 µM, compared to the positive control, ascorbic acid, with an IC50 of 111.6 µM . This highlights their potential as antioxidants.

Antibacterial Action

Preliminary screenings have shown moderate antibacterial action against various bacterial strains such as S. aureus , E. faecalis , E. coli , and K. pneumoniae with MIC 7.55 µM . This suggests that the compound could be developed into a new class of antibacterial drugs.

Antifungal Inactivity

Interestingly, while some thiadiazole compounds have shown considerable antibacterial activity, they did not exhibit antifungal activity . This specificity could be advantageous in targeting bacterial infections without affecting the body’s beneficial fungi.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities. The synthesis process involves creating analogues with the thiadiazole moiety and assessing their biological activities .

Physicochemical Characterization

The derivatives of this compound have been characterized using various physicochemical and analytical methods such as 1H-NMR , FTIR , mass spectra, and elemental analyses . This is crucial for understanding the properties and stability of the compound for potential applications.

Drug Development

Given its diverse pharmacological activities, this compound is a valuable candidate for drug development. Its derivatives could be explored further to develop new medications for treating various diseases, particularly those related to bacterial infections and oxidative stress .

Propriétés

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHINMOLLQLLIBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)

![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide](/img/structure/B2859978.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)